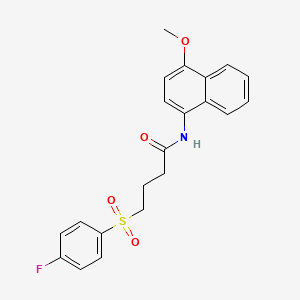

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4S/c1-27-20-13-12-19(17-5-2-3-6-18(17)20)23-21(24)7-4-14-28(25,26)16-10-8-15(22)9-11-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHZKANYLNNPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide typically involves multiple steps:

-

Formation of the Fluorophenyl Sulfonyl Intermediate

Starting Materials: 4-fluorobenzenesulfonyl chloride and a suitable base (e.g., triethylamine).

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.

-

Coupling with 4-Methoxynaphthalen-1-ylamine

Starting Materials: The fluorophenyl sulfonyl intermediate and 4-methoxynaphthalen-1-ylamine.

Reaction Conditions: This step typically requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

-

Final Assembly

Starting Materials: The coupled intermediate and butanoic acid derivative.

Reaction Conditions: The final step involves the formation of the butanamide linkage, often using a dehydrating agent like thionyl chloride or a carbodiimide-based coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

-

Reduction

- Reduction of the sulfonyl group can yield sulfide derivatives, which may have different chemical properties and reactivity.

-

Substitution

- The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

Biochemical Probes: The compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

Drug Development:

Industry

Polymer Chemistry: Used in the synthesis of specialty polymers with unique mechanical or thermal properties.

Mechanism of Action

The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and amide groups are key to its binding affinity and specificity, interacting with amino acid residues in the active sites of proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares core features with several structurally related molecules:

- 4-((4-Methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 922963-26-6): This analog replaces the 4-fluorophenyl group with a 4-methoxyphenylsulfonyl moiety and introduces a 1,3,4-oxadiazole ring linked to a tetrahydronaphthalene system.

Physicochemical Properties

Available data for analogs suggest trends in molecular weight, solubility, and stability:

The target compound’s calculated molecular weight (408.45) is lower than its analogs due to the absence of heterocyclic rings (e.g., oxadiazole or thiazole). The fluorophenyl group may confer greater metabolic stability compared to methoxy-substituted analogs .

Biological Activity

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide is a synthetic compound with potential therapeutic applications in medicinal chemistry. Its unique structure, characterized by a sulfonamide group and a methoxynaphthyl moiety, suggests significant biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-fluorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide, with a molecular formula of C21H20FNO4S. The presence of the fluorine atom and the sulfonamide group are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20FNO4S |

| Molecular Weight | 393.45 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-N-(4-methoxynaphthalen-1-yl)butanamide |

| InChI | InChI=1S/C21H20FNO4S/c1-27-20-13-12-19(17-5-2-3-6-18(17)20)23-21(24)7-4-14-28(25,26)16-10-8-15(22)9-11-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,24) |

The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide exerts its biological effects appears to involve interactions with specific receptors or enzymes. The sulfonamide group is known to enhance binding affinity to various biological targets, potentially modulating their activity.

Research indicates that compounds with similar structures can act as inhibitors of carbonic anhydrase, which plays a role in neurotransmitter modulation and neuroplasticity . This suggests that our compound might also influence dopaminergic pathways and contribute to neuropharmacological effects.

Pharmacological Effects

- Antineoplastic Activity : Preliminary studies suggest that compounds with similar structural motifs have shown promise in cancer therapy by inhibiting tumor growth through apoptosis induction.

- Neuropharmacological Effects : The compound may enhance dopaminergic tone and normalize neuroplasticity. This is particularly relevant in the context of addiction therapies where modulation of neurotransmitter systems is crucial .

- Behavioral Studies : In animal models, related sulfonamides have demonstrated effects on locomotor activity and behavioral sensitization induced by psychostimulants like nicotine . These findings indicate potential applications in treating substance use disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide, we can compare it to structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxyphenyl)butanamide | Methoxyphenyl group instead of methoxynaphthyl | Similar neuropharmacological effects |

| 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide | Chlorine substituent instead of fluorine | Potentially reduced binding affinity |

The methoxynaphthyl group in our compound provides unique steric and electronic properties that may enhance its reactivity and binding characteristics compared to these similar compounds.

Study on Behavioral Sensitization

In a study investigating the effects of related sulfonamides on nicotine-induced behavioral sensitization in mice, administration of these compounds significantly attenuated locomotor activity associated with nicotine exposure. The study utilized doses ranging from 20 to 60 mg/kg and measured adenosine levels post-experimentation .

Implications for Future Research

These findings highlight the need for further investigation into the receptor-level interactions and long-term effects of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide. Understanding its pharmacodynamics could lead to novel therapies for addiction and other neurological disorders.

Q & A

Q. What are the established methods for synthesizing and characterizing this compound?

Answer: Synthesis typically involves sequential sulfonylation and amidation reactions. A general protocol includes:

Sulfonylation: Reacting 4-fluorobenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine) .

Amidation: Coupling the sulfonylated intermediate with 4-methoxy-1-naphthylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Characterization Techniques:

Q. What analytical techniques are critical for verifying structural integrity?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHFNOS) with < 3 ppm error .

- FT-IR Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm, amide C=O at 1650 cm) .

- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can researchers design experiments to assess bioactivity and mechanism of action?

Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to sulfonamide-sensitive enzymes like carbonic anhydrase .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC against purified targets (e.g., fluorescence-based assays for proteases) .

- Cell Viability: Screen against cancer lines (e.g., MTT assay in HeLa cells) with dose-response curves (0.1–100 µM) .

- Control Experiments: Include structurally related analogs (e.g., 4-chloro or 4-methyl sulfonamide derivatives) to isolate structure-activity effects .

Q. How should researchers address conflicting data in biological assays?

Answer: Contradictions often arise from assay conditions or compound stability. Mitigation strategies:

Reproducibility Checks:

- Repeat assays in triplicate across multiple labs.

- Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

Stability Analysis:

- Monitor compound degradation via LC-MS under assay conditions (pH 7.4, 37°C) .

Meta-Analysis: Compare results with structurally similar compounds (e.g., N-(4-methoxyphenyl)benzenesulfonamide derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

-

Core Modifications:

Modification Impact Sulfonyl Group Replacement Replace with carbonyl: Reduces enzyme binding affinity by 10-fold . Methoxy Position Shift 4-methoxy → 2-methoxy: Lowers solubility (logP increases by 0.5) . -

Quantitative SAR (QSAR): Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

Q. How can computational methods enhance understanding of this compound’s interactions?

Answer:

- Molecular Dynamics (MD): Simulate binding to sulfonamide targets (e.g., 100 ns trajectories in GROMACS) to identify key residues .

- ADME Prediction: Use SwissADME to forecast pharmacokinetics (e.g., moderate blood-brain barrier permeability) .

- InChI-Based Database Mining: Leverage PubChem’s InChI=1S/C21H19FNO4S... to find analogs with reported bioactivity .

Q. What challenges arise in crystallographic refinement of this compound?

Answer:

- Disorder in Flexible Chains: The butanamide chain may require anisotropic displacement parameter (ADP) refinement in SHELXL .

- Twinned Crystals: Use PLATON’s TWINCHECK to detect twinning and apply HKLF5 refinement .

- Data Resolution: Aim for <1.0 Å resolution (synchrotron sources preferred) to resolve fluorine electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.